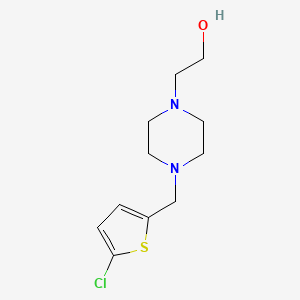

2-(4-((5-Chlorothiophen-2-yl)methyl)piperazin-1-yl)ethan-1-ol

Description

2-(4-((5-Chlorothiophen-2-yl)methyl)piperazin-1-yl)ethan-1-ol is a chemical compound that features a piperazine ring substituted with a chlorothiophene moiety and an ethan-1-ol group

Properties

Molecular Formula |

C11H17ClN2OS |

|---|---|

Molecular Weight |

260.78 g/mol |

IUPAC Name |

2-[4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl]ethanol |

InChI |

InChI=1S/C11H17ClN2OS/c12-11-2-1-10(16-11)9-14-5-3-13(4-6-14)7-8-15/h1-2,15H,3-9H2 |

InChI Key |

AOEGNLPNWBVRGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCO)CC2=CC=C(S2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((5-Chlorothiophen-2-yl)methyl)piperazin-1-yl)ethan-1-ol typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with piperazine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

Step 1: 5-Chlorothiophene-2-carbaldehyde is reacted with piperazine in a suitable solvent such as ethanol.

Step 2: The reaction mixture is then subjected to reduction using a reducing agent like sodium borohydride.

Step 3: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-((5-Chlorothiophen-2-yl)methyl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to modify the piperazine ring or the chlorothiophene moiety.

Substitution: The chlorine atom in the chlorothiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of reduced derivatives of the piperazine ring or chlorothiophene moiety.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

2-(4-((5-Chlorothiophen-2-yl)methyl)piperazin-1-yl)ethan-1-ol has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological and cardiovascular diseases.

Pharmacology: The compound is studied for its potential effects on various biological pathways, including its interaction with neurotransmitter receptors.

Biological Research: It is used in studies investigating the mechanisms of action of piperazine derivatives and their effects on cellular processes.

Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-(4-((5-Chlorothiophen-2-yl)methyl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways involved depend on the specific biological context and the target receptors.

Comparison with Similar Compounds

Similar Compounds

2-(4-(2-Aminoethyl)piperazin-1-yl)ethanol: Similar structure with an aminoethyl group instead of the chlorothiophene moiety.

2-(4-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine ring with different substituents.

Uniqueness

2-(4-((5-Chlorothiophen-2-yl)methyl)piperazin-1-yl)ethan-1-ol is unique due to the presence of the chlorothiophene moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and development in various fields.

Biological Activity

The compound 2-(4-((5-Chlorothiophen-2-yl)methyl)piperazin-1-yl)ethan-1-ol is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 272.79 g/mol. The structure comprises a piperazine ring, a chlorothiophene moiety, and an ethanol side chain, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound encompasses several areas:

1. Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, similar compounds have shown promising results against various bacterial strains through disk diffusion tests, indicating their potential as antibacterial agents .

2. Antioxidant Activity

Studies have reported that the compound exhibits antioxidant activity, which can be measured using the DPPH radical scavenging method. This property is crucial for preventing oxidative stress-related damage in biological systems .

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit pancreatic lipase, an enzyme involved in fat digestion. Inhibition of this enzyme suggests potential applications in managing obesity and related metabolic disorders. The results indicated that the compound could serve as a lead for developing new anti-obesity drugs .

The mechanisms by which this compound exerts its biological effects are multifaceted:

Interaction with Biological Targets

The compound interacts with various molecular targets, including:

- Enzymes: It potentially inhibits enzymes such as pancreatic lipase.

- Receptors: The piperazine moiety may facilitate binding to specific receptors involved in neurotransmission and other physiological processes.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds structurally related to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.